N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused with a furan ring. Key substituents include:
- N-allyl acetamide: Introduces a reactive allyl group, enhancing solubility via polarizable π-electrons.
- 2,4-Dioxo groups: Contribute to hydrogen-bonding interactions, critical for enzyme inhibition (e.g., kinases or inflammatory mediators).
Properties
IUPAC Name |
N-cyclopentyl-2-[2,4-dioxo-3-[2-oxo-2-(prop-2-enylamino)ethyl]-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-2-11-23-17(27)12-26-21(29)20-19(15-9-5-6-10-16(15)31-20)25(22(26)30)13-18(28)24-14-7-3-4-8-14/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVNHZADARYLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 424.4 g/mol. The compound features a complex structure that includes a benzofuro-pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.4 g/mol |
| CAS Number | 1251698-30-2 |
Antiviral Properties
Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of viral enzymes such as the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2. This enzyme is crucial for the viral life cycle and represents a promising target for antiviral drug development.
In silico studies have shown that fused flavonoids can effectively inhibit 3CLpro by binding to its active site, demonstrating significant binding affinities and low toxicity profiles . The structural similarity of N-allyl compounds to these flavonoids suggests potential antiviral applications.
Anticancer Activity
The benzofuro-pyrimidine moiety is associated with various anticancer activities. Compounds bearing this structure have been reported to exhibit cytotoxic effects against different cancer cell lines. For instance, studies have indicated that derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
N-allyl compounds have also been investigated for their anti-inflammatory properties. Inhibition of interleukin (IL)-1 receptor-mediated pathways has been suggested as a mechanism through which these compounds exert their effects, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Antiviral Efficacy
A study focused on the synthesis and evaluation of fused flavonoids demonstrated their effectiveness as 3CLpro inhibitors. Molecular docking studies revealed that these compounds could bind effectively to the active site of the enzyme, leading to reduced viral replication in vitro. The findings suggest that derivatives similar to this compound could serve as promising candidates for further antiviral development .
Case Study 2: Anticancer Activity
In another investigation involving pyrimidine derivatives, compounds were tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives exhibited significant cytotoxicity, leading researchers to conclude that modifications on the benzofuro-pyrimidine scaffold could enhance anticancer activity .
Scientific Research Applications
Therapeutic Applications
- Anticancer Activity :
-
Anti-inflammatory Properties :
- The compound's structural analogs have been reported to exhibit anti-inflammatory effects, potentially making it useful in treating conditions such as rheumatoid arthritis and other inflammatory diseases. This is attributed to their ability to modulate inflammatory pathways and inhibit cytokine production .
- Antimicrobial Effects :
Synthesis Methodologies
The synthesis of N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzofuro-pyrimidine core through cyclization reactions.
- Introduction of the allyl and acetamide groups via nucleophilic substitution or coupling reactions.
Biological Evaluations
-
Structure-Activity Relationship (SAR) :
- Understanding how variations in structure affect biological activity is crucial for optimizing the compound's efficacy. Compounds with similar frameworks have been evaluated for their interactions with specific biological targets, leading to insights into their pharmacodynamics and pharmacokinetics .
- ADMET Properties :
Case Study 1: Anticancer Activity
A study on a series of pyrimidinone derivatives indicated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the selective inhibition of CDK4/6 pathways, suggesting that N-allyl derivatives could similarly affect cancer cell proliferation.
Case Study 2: Anti-inflammatory Effects
Research involving similar benzofuro-pyrimidine compounds showed reduced inflammation markers in animal models of arthritis. The compounds inhibited the expression of pro-inflammatory cytokines like TNF-alpha and IL-6.
Comparison with Similar Compounds
Structural Analogues in Anti-Inflammatory Therapeutics
Benzothieno[3,2-d]pyrimidine Sulfonamide Thio-Derivatives ()
- Core Structure: Benzothieno[3,2-d]pyrimidine (thiophene instead of furan).
- Substituents : Methanesulfonamide thio-groups and aryl/cycloalkyl thioethers.
- Pharmacology: Inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages.
- Key Differences: Thiophene vs. furan: Thiophene’s sulfur atom increases lipophilicity but may elevate toxicity via reactive metabolites. Sulfonamide thioethers vs.
N-Benzyl-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide ()
- Core Structure : Benzofuro[3,2-d]pyrimidine (identical to the target compound).
- Substituents: Benzyl acetamide instead of allyl and cyclopentylamino-oxoethyl.
- Key Differences: Benzyl group increases lipophilicity (logP ~3.5 estimated) vs. allyl (logP ~2.8), affecting membrane permeability.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Core Structure : Pyrimidin-2-yl thioacetamide.
- Pharmacology: Not explicitly stated, but thioacetamides often exhibit antimicrobial or enzyme-inhibitory activity.
- Key Differences :
- Dichlorophenyl group enhances halogen bonding but raises toxicity concerns.
- Thioether linkage vs. oxoethyl: Reduced polarity may limit solubility.
GPR139 Agonists: Pyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl Acetamides ()
- Core Structure : Pyrrolo-triazine (distinct from benzofuropyrimidine).
- Substituents : Arylphenyl ethyl groups.
- Pharmacology : Targets GPR139 for neuropsychiatric disorders.
- Bulky aryl groups improve CNS penetration but may reduce solubility.
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the key steps in synthesizing this compound, and what reaction conditions are critical for optimal yield?
The synthesis typically involves multi-step organic reactions, including cyclocondensation, alkylation, and amide coupling. Critical conditions include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance reaction efficiency for heterocyclic formation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques confirm the compound’s structure, and what key spectral features should be observed?
- 1H/13C NMR : Key signals include:
- Downfield NH protons (δ 10.1–12.5 ppm) from amide and pyrimidinone groups .
- Allyl group protons (δ 4.1–5.8 ppm) and cyclopentyl CH2 (δ 2.1–3.0 ppm) .
- Mass spectrometry : A molecular ion peak ([M+H]+) matching the calculated molecular weight (±0.5 Da) .
- Elemental analysis : Discrepancies ≤0.3% between calculated and observed C, H, N values indicate purity .
Q. How should researchers address discrepancies in elemental analysis results?
Discrepancies (e.g., C: 45.29% found vs. 45.36% calculated) may arise from residual solvents or incomplete purification. Mitigation strategies include:
- Repeating purification via preparative HPLC .
- Using anhydrous solvents and inert atmospheres to prevent hydrolysis .
Advanced Questions
Q. How does the cyclopentylamino substituent influence biological activity compared to other alkylamino groups?
The cyclopentyl group enhances:
- Lipophilicity : Improves membrane permeability, as seen in analogs with bulky substituents .
- Target binding : Conformational rigidity may increase affinity for kinase ATP-binding pockets, similar to 4-chlorophenyl/fluorobenzyl analogs .
Comparative assays (e.g., IC50 measurements against cyclopentyl vs. ethyl derivatives) are recommended to validate effects .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for inhibition baselines) .
- Dose-response curves : Multiple data points (e.g., 6–8 concentrations) reduce variability in IC50 calculations .
- Metabolic stability testing : Evaluate half-life in microsomal assays to rule out degradation artifacts .
Q. What computational methods predict this compound’s binding affinity to kinase targets?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 1ATP) to model interactions with the DFG motif .
- QSAR models : Correlate substituent electronegativity (e.g., cyclopentyl vs. benzyl) with inhibitory activity trends .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds .
Q. How do solvent polarity and pH affect stereochemical outcomes during synthesis?
- Solvent effects : High-polarity solvents (e.g., DMF) stabilize transition states in SN2 alkylation, reducing racemization .
- pH control : Mildly acidic conditions (pH 5–6) during amide coupling prevent epimerization of the cyclopentylamine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
